molecular formula C21H26BrN3O B2915630 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2097893-46-2

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

Cat. No. B2915630
CAS RN: 2097893-46-2
M. Wt: 416.363
InChI Key: UMWNYRKOQQPKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a crucial role in regulating pain, mood, appetite, and inflammation. Inhibition of FAAH by 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide leads to an increase in endocannabinoid levels, which can have therapeutic benefits.

Scientific Research Applications

Brominated Compounds in Pharmacology

Brominated compounds, such as bromoform and ethidium bromide, are extensively studied for their diverse roles in pharmacology and environmental chemistry. For instance, bromoform , a brominated methane derivative, is significant for its contribution as a source of organic bromine to the atmosphere, influencing atmospheric chemistry and potentially climate change due to its role in ozone layer depletion processes (Quack & Wallace, 2003)[https://consensus.app/papers/air‐sea-flux-bromoform-controls-rates-implications-quack/ec8553b3d5cf5e3f868f0d24c16c6a7e/?utm_source=chatgpt]. This highlights the environmental implications of brominated compounds beyond their immediate pharmacological or therapeutic uses.

Ethidium bromide , another brominated compound, is widely used in molecular biology for nucleic acid staining in gel electrophoresis. Despite its utility, it poses significant environmental and health hazards due to its carcinogenic and mutagenic properties. Recent studies have identified bacterial strains capable of degrading ethidium bromide, presenting a potential bioremediation approach to mitigate its environmental impact (Gandhi et al., 2022)[https://consensus.app/papers/identification-ethidium-bromidedegrading-bacteria-gandhi/7bf0133a42e85739adfcb31a4fb8f09f/?utm_source=chatgpt].

Environmental Toxicology of Brominated Phenols

The environmental presence and toxicological aspects of brominated phenols, such as 2,4,6-tribromophenol , have been extensively reviewed, emphasizing their ubiquitous nature due to natural sources and anthropogenic activities. These compounds are of interest due to their potential impact on environmental health and as indicators of broader chemical processes involving brominated organic compounds in ecosystems (Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt].

properties

IUPAC Name

3-(2-bromophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-16-14-19(8-11-23-16)25-12-9-17(10-13-25)15-24-21(26)7-6-18-4-2-3-5-20(18)22/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWNYRKOQQPKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

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